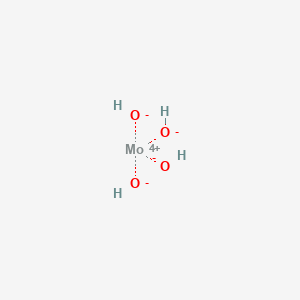
molybdenum(4+);tetrahydroxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
molybdenum(4+);tetrahydroxide is a chemical compound listed in the PubChem database It is known for its unique chemical properties and potential applications in various scientific fields
准备方法
The synthesis of molybdenum(4+);tetrahydroxide involves several steps, including specific reaction conditions and industrial production methods. The preparation methods can vary, but they generally include:
Synthetic Routes: The compound can be synthesized through a series of chemical reactions, often involving the use of specific reagents and catalysts. The exact synthetic route may depend on the desired purity and yield of the final product.
Reaction Conditions: The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in the synthesis of this compound. Optimizing these conditions can lead to higher yields and better purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve large-scale reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste.
化学反应分析
molybdenum(4+);tetrahydroxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation reactions depend on the specific conditions used.
Reduction: Reduction reactions involving this compound typically use reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can lead to the formation of different reduced products.
Substitution: Substitution reactions can occur when this compound reacts with other compounds, leading to the replacement of specific functional groups. Common reagents for substitution reactions include halogens and nucleophiles.
科学研究应用
molybdenum(4+);tetrahydroxide has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique properties make it valuable for creating new chemical entities.
Biology: In biological research, this compound is studied for its potential effects on cellular processes and pathways. It may be used in experiments to understand its impact on biological systems.
Medicine: In the medical field, this compound is investigated for its potential therapeutic applications. It may have properties that make it useful in the development of new drugs or treatments.
Industry: Industrial applications of this compound include its use in the production of specialty chemicals and materials. Its unique chemical properties make it valuable for various industrial processes.
作用机制
The mechanism of action of molybdenum(4+);tetrahydroxide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
molybdenum(4+);tetrahydroxide can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
CID 63015: This compound shares some structural similarities with this compound but differs in its chemical properties and applications.
CID 63014: Another similar compound, CID 63014, has different functional groups and reactivity compared to this compound.
The uniqueness of this compound lies in its specific chemical structure and the resulting properties that make it suitable for various applications in scientific research and industry.
属性
IUPAC Name |
molybdenum(4+);tetrahydroxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mo.4H2O/h;4*1H2/q+4;;;;/p-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDXTWKJNMJAERW-UHFFFAOYSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[OH-].[OH-].[OH-].[OH-].[Mo+4] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[OH-].[OH-].[OH-].[OH-].[Mo+4] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4MoO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.98 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














